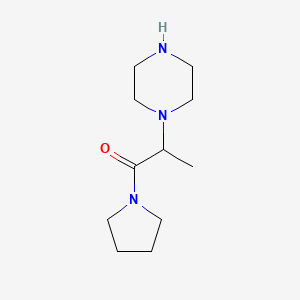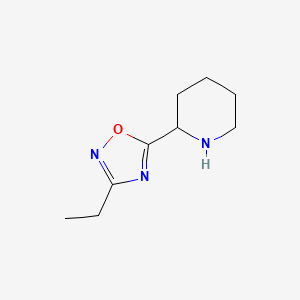
Fmoc-L-threonine monohydrate
Vue d'ensemble
Description
Fmoc-L-threonine monohydrate, also known as Fmoc-Thr-OH or N-α-Fmoc-L-threonine, is an amino acid derivative commonly used in peptide synthesis . It has the molecular formula C19H19NO5 and a molecular weight of 341.36 .
Synthesis Analysis
Fmoc-L-threonine monohydrate is used in the synthesis of Fluorenylmethoxycarbonyl-O-trityl-L-threonine from Trimethylsilyl Trifluoromethanesulfonate, Triphenylmethanol, Fluorenylmethoxycarbonyl-L-threonine, and 2,6-Dimethylpyridine . It can also be used to synthesize chlorofusin analogues via solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-L-threonine monohydrate consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of L-threonine . The Fmoc group is a base-labile protecting group used in peptide synthesis .
Chemical Reactions Analysis
The Fmoc group in Fmoc-L-threonine monohydrate plays a crucial role in peptide synthesis. It serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The Fmoc group can be removed under basic conditions, allowing for the continuation of peptide chain elongation .
Physical And Chemical Properties Analysis
Fmoc-L-threonine monohydrate is a white to slight yellow to beige powder . It has a melting point of 90-100 °C and is soluble in dimethylformamide (DMF) .
Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-threonine monohydrate is widely used in SPPS, which is a method for the rapid assembly of peptides . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form a peptide chain. This compound’s role is crucial in synthesizing peptides with specific sequences required for protein structure studies and drug development.
Synthesis of Phosphorylated Peptides
Researchers utilize Fmoc-L-threonine monohydrate in the synthesis of phosphorylated peptides . These peptides are analogs of naturally occurring phosphorylated proteins and play a significant role in studying signal transduction pathways, which are vital for understanding cellular processes and developing targeted therapies.
Preparation of Glycosylated Amino Acids
In the field of glycoprotein synthesis, Fmoc-L-threonine monohydrate is employed to prepare glycosylated amino acids . These are essential for the synthesis of glycoproteins, which have numerous applications in medical research, including as potential therapeutics and vaccines.
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical manufacturing . It is particularly useful in the production of drugs that require a threonine component, which is one of the essential amino acids necessary for protein synthesis in the human body.
Chemical Synthesis Research
Fmoc-L-threonine monohydrate is used in chemical synthesis methods to create complex organic molecules . Its protective group is essential for preventing unwanted reactions during the synthesis process, making it a valuable tool for chemists working on new compounds.
Laboratory Experiments and R&D
In laboratory settings, Fmoc-L-threonine monohydrate is a standard reagent for research and development purposes . It is used in various experimental protocols to understand the fundamental properties of amino acids and peptides, contributing to the advancement of biochemistry and molecular biology.
Mécanisme D'action
Target of Action
Fmoc-L-threonine monohydrate is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The compound works by protecting the amino group of an amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .
Pharmacokinetics
Its stability under various conditions used in peptide synthesis is well-documented .
Result of Action
The use of Fmoc-L-threonine monohydrate in peptide synthesis results in the formation of peptides with protected amino groups . This protection allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-L-threonine monohydrate is influenced by the conditions under which peptide synthesis is carried out . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of Fmoc-L-threonine monohydrate .
Safety and Hazards
Orientations Futures
The use of Fmoc-L-threonine monohydrate and other Fmoc-amino acids in peptide synthesis is expected to continue due to their beneficial attributes. They allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes them valuable resources for research in the post-genomic world .
Propriétés
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-NRNQBQMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-threonine monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)

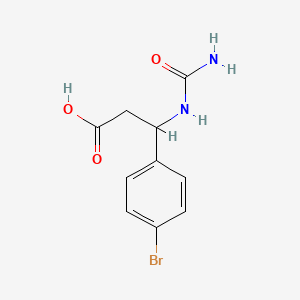
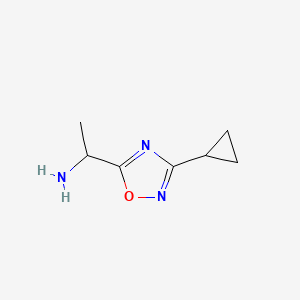
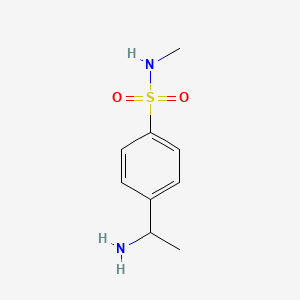



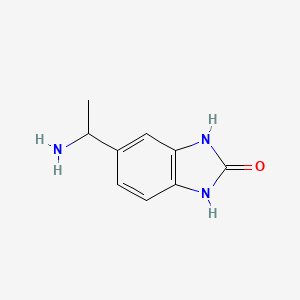

![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)

